5-Cyano-2-oxo-5-phenylcyclohexanecarboxylic acid
CAS No.: 2102412-62-2
Cat. No.: VC4091806
Molecular Formula: C14H13NO3
Molecular Weight: 243.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2102412-62-2 |
|---|---|
| Molecular Formula | C14H13NO3 |
| Molecular Weight | 243.26 |
| IUPAC Name | 5-cyano-2-oxo-5-phenylcyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C14H13NO3/c15-9-14(10-4-2-1-3-5-10)7-6-12(16)11(8-14)13(17)18/h1-5,11H,6-8H2,(H,17,18) |
| Standard InChI Key | MNVAICNAWZPSCR-UHFFFAOYSA-N |
| SMILES | C1CC(CC(C1=O)C(=O)O)(C#N)C2=CC=CC=C2 |
| Canonical SMILES | C1CC(CC(C1=O)C(=O)O)(C#N)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 5-cyano-2-oxo-5-phenylcyclohexane-1-carboxylic acid, reflects its cyclohexane backbone substituted at positions 1 (carboxylic acid), 2 (ketone), and 5 (phenyl and cyano groups). Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 13119-76-1 / 2102412-62-2* | |
| Molecular Formula | C₁₄H₁₃NO₃ | |
| Molecular Weight | 243.26 g/mol | |
| SMILES | C1CC(CC(C1=O)C(=O)O)(C#N)C2=CC=CC=C2 | |
| InChIKey | MNVAICNAWZPSCR-UHFFFAOYSA-N |
*Discrepancies exist between sources, with Parchem and Vulcanchem/AnHorn citing different CAS numbers. Verification via authoritative databases is recommended for precise identification.
Structural Analysis
The cyclohexane ring adopts a chair conformation, with steric and electronic effects influencing substituent orientations:
-
The carboxylic acid at position 1 enhances solubility and enables amide bond formation.
-
The ketone at position 2 participates in hydrogen bonding and serves as a site for nucleophilic additions .
-
The 5-phenyl-5-cyano group introduces steric bulk and electronic effects, potentially affecting receptor binding in analogs .
X-ray crystallography or computational modeling (e.g., docking studies similar to those in ) could further elucidate preferred conformations.
Synthesis and Preparation
Purification and Characterization
-
Purity: Commercial samples are typically ≥95% pure, verified via HPLC .
-
Analytical Data: Spectroscopic methods (IR, NMR, MS) would confirm functional groups and structure. For example:
| Analog Structure | Modification | Application | Source |
|---|---|---|---|
| Cyclohexanecarboxamide | Amide bond formation | D3R-selective ligands | |
| 5-Hydroxymethyl derivatives | Etherification | Antibacterial agents |
Challenges and Future Directions
Synthetic Challenges
-
Regioselectivity: Ensuring correct substituent placement during cyclization.
-
Steric Hindrance: Bulky phenyl and cyano groups may slow reaction kinetics .
Research Gaps
-
Pharmacokinetics: No data on absorption, metabolism, or toxicity.
-
Biological Screening: Prioritize assays for receptor binding, antimicrobial activity, and cytotoxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume